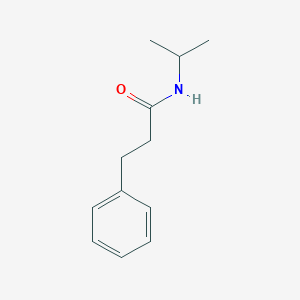

N-Isopropyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLCOGVOHEKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337321 | |

| Record name | N-Isopropyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56146-87-3 | |

| Record name | N-Isopropyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of N Isopropyl 3 Phenylpropanamide

Established Synthetic Pathways

The principal synthetic routes for N-Isopropyl-3-phenylpropanamide involve the coupling of a carboxylic acid with an amine. These methods primarily differ in the strategy used to activate the carboxylic acid group of 3-phenylpropanoic acid to facilitate the nucleophilic attack by isopropylamine (B41738).

One of the most effective and widely used methods for preparing N-Isopropyl-3-phenylpropanamide is through a mixed anhydride (B1165640) intermediate. researchgate.nethighfine.com This pathway involves the activation of the carboxylic acid precursor, 3-phenylpropanoic acid, with an alkyl chloroformate to form a highly reactive mixed carbonic-carboxylic anhydride, which then readily reacts with isopropylamine. researchgate.netresearchgate.net

The initial and crucial step in this synthetic sequence is the activation of 3-phenylpropanoic acid. This is typically achieved by treating the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine. researchgate.net The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the chloroformate, displacing the chloride ion to generate a reactive mixed anhydride intermediate. This activation is generally performed at low temperatures, ranging from -20°C to 5°C, to prevent side reactions and decomposition of the anhydride.

The general reaction is as follows: RCOOH + ClCOOR' + Base → RCO-O-COOR' + Base·HCl

Once the mixed anhydride is formed in situ, it serves as a potent electrophile. The subsequent step involves the introduction of isopropylamine. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the mixed anhydride. libretexts.org This addition leads to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The collapse of this intermediate results in the elimination of the carbonate portion as a leaving group (which decomposes to an alcohol and carbon dioxide) and the formation of the stable amide bond, yielding N-Isopropyl-3-phenylpropanamide. libretexts.orgacs.org This step is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com

The reaction mechanism favors the attack on the carbonyl carbon derived from the carboxylic acid due to electronic and steric factors, leading to high yields of the desired amide product. highfine.com

The efficiency of the mixed anhydride method is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and reagents. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can accelerate the reaction, while hydrocarbon solvents such as toluene (B28343) may improve selectivity but often require longer reaction times. Temperature control is critical; the activation step is performed at low temperatures (e.g., -20°C to 5°C) to form the anhydride, followed by a slight increase (e.g., 0–25°C) for the amine coupling step. An optimized protocol using this method can achieve high yields.

Table 1: Optimized Protocol for Mixed Anhydride Synthesis

| Parameter | Condition |

|---|---|

| Reagents | 3-Phenylpropanoic acid (1.0 equiv), Isobutyl chloroformate (1.05 equiv), Triethylamine (1.1 equiv), Isopropylamine (1.2 equiv) |

| Solvent | Toluene or Tetrahydrofuran (THF) |

| Temperature | -20°C to 5°C (Anhydride formation); 0–25°C (Amine coupling) |

| Yield | 70–85% |

Data sourced from research findings on analogous propanamide derivatives.

An alternative to the mixed anhydride method is the direct coupling of 3-phenylpropanoic acid and isopropylamine using a dehydrating agent or coupling reagent. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating direct amidation.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bath.ac.uk The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. bath.ac.uk Other dehydrating agents like thionyl chloride, phosphorus trichloride, or propanephosphonic acid anhydride (T3P) can also be employed to synthesize N-Isopropyl-3-phenylpropanamide from its precursors. mmv.org

N-Isopropyl-3-phenylpropanamide itself can serve as a precursor for the synthesis of the corresponding amine, N-isopropyl-3-phenylpropanamine. This transformation is achieved through the reduction of the amide carbonyl group. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, effectively converting the C=O group to a CH₂ group. psu.edu The reaction is typically carried out in an aprotic solvent like THF.

More recently, methodologies using triflic anhydride (Tf₂O) to activate the amide followed by reduction with sodium borohydride (B1222165) (NaBH₄) have been developed. rsc.org This two-step, one-pot procedure has proven effective for various secondary amides, including N-Isopropyl-3-phenylpropanamide, and tolerates a range of functional groups. rsc.org

Table 2: Tf₂O-Activated Reduction of N-Isopropyl-3-phenylpropanamide

| Entry | Reactant (R1, R2) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Isopropyl-3-phenylpropanamide (2-phenylethyl, i-Pr) | N-isopropyl-3-phenylpropanamine | 70 |

This table presents the yield for the reduction of N-Isopropyl-3-phenylpropanamide (1p) to the corresponding amine (2p) using Tf₂O activation followed by NaBH₄ reduction. rsc.org

Mixed Anhydride-Mediated Amidation

General Reaction Profiles

The chemical reactivity of N-Isopropyl-3-phenylpropanamide is primarily dictated by the amide functional group. This moiety, consisting of a carbonyl group bonded to a nitrogen atom, allows for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance structure that imparts partial double bond character to the C-N bond. This resonance stabilization affects the reactivity of the amide, making it less reactive than corresponding ketones or acid chlorides, but still susceptible to certain reactions under specific conditions.

The amide group of N-Isopropyl-3-phenylpropanamide can be completely reduced to an amine. This transformation is a fundamental reaction in organic synthesis, providing a route from carboxylic acid derivatives to amines. The reduction typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), due to the stability of the amide bond. libretexts.org The reaction proceeds by converting the amide into the corresponding secondary amine, N-isopropyl-3-phenylpropanamine. Other reagents like sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a catalyst.

Table 1: Reduction of N-Isopropyl-3-phenylpropanamide

| Reactant | Reagent(s) | Major Product |

| N-Isopropyl-3-phenylpropanamide | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | N-isopropyl-3-phenylpropanamine |

N-Isopropyl-3-phenylpropanamide, as a secondary amide, can participate in nucleophilic substitution reactions. While the direct displacement of the entire amide group is challenging, the nitrogen atom can act as a nucleophile under certain conditions. N-alkylation, for instance, can occur after deprotonation with a strong base.

A modern and mild method for the N-alkylation of amides involves the use of readily available trialkyl phosphates as alkylating agents. thieme-connect.com This approach allows for the methylation, ethylation, and even challenging secondary alkylation of various amides in good to excellent yields. thieme-connect.com The reaction typically proceeds in the presence of a base like lithium diisopropylamide (LDA) and is believed to follow an SN2 mechanism. thieme-connect.com This method provides a powerful tool for modifying the amide nitrogen, applicable to a wide range of substrates, including those with electron-donating or electron-withdrawing groups. thieme-connect.com

Furthermore, transition-metal catalysis has emerged as a powerful strategy for enantioconvergent substitution reactions. For example, copper-catalyzed systems can facilitate the coupling of nitrogen nucleophiles with racemic α-haloamides to produce α-aminoamides with high enantioselectivity. nih.gov While this reaction occurs at the alpha-carbon rather than directly on the amide group itself, it represents an important substitution reaction of a closely related amide derivative.

While specific mechanistic studies on rearrangements of N-Isopropyl-3-phenylpropanamide are not extensively documented, the principles can be understood by examining well-known rearrangements of related amides. These reactions typically involve the migration of a group from the carbonyl carbon to the nitrogen atom, often resulting in the formation of an isocyanate intermediate.

Two of the most classic examples are the Hofmann and Curtius rearrangements, which convert primary amides into primary amines with the loss of one carbon atom. libretexts.org

Hofmann Rearrangement : This reaction involves treating a primary amide with bromine and a strong base. libretexts.org The mechanism proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis and decarboxylation yield the primary amine. libretexts.org

Curtius Rearrangement : This rearrangement involves an acyl azide (B81097), which can be prepared from a carboxylic acid derivative. libretexts.org Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas and the formation of an isocyanate intermediate, which is then hydrolyzed to the amine. libretexts.org

A more distinct but relevant transformation is the Truce–Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. acs.org In its classic form, an aryl sulfone rearranges in the presence of a strong base. Anionic versions of this rearrangement have been developed for unactivated sulfonyl imides, highlighting a pathway for intramolecular migration that can be conceptually related to amide chemistry. acs.org

Table 2: Comparison of Related Amide Rearrangements

| Rearrangement | Starting Material | Key Intermediate | Product |

| Hofmann | Primary Amide (R-CONH₂) | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) |

| Curtius | Acyl Azide (R-CON₃) | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) |

| Truce-Smiles | Aryl Sulfone/Imide | Meisenheimer complex | Rearranged Aryl Amine/Sulfinic Acid |

Palladium-Catalyzed Amination and Related Transformations

Palladium catalysis offers a versatile platform for forming carbon-nitrogen bonds, and amides like N-Isopropyl-3-phenylpropanamide are relevant both as products and as substrates in these transformations. The compound itself has been noted as a synthetic intermediate in palladium-catalyzed amination reactions used to prepare constrained phenylalanine derivatives.

Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides from aryl or alkenyl halides. researchgate.net This reaction, often referred to as Heck-carbonylation, involves the coupling of an organic halide, carbon monoxide, and an amine in the presence of a palladium catalyst, providing direct access to a wide variety of carboxamides. researchgate.net The steric properties of the amine substrate can significantly influence the reaction's chemoselectivity. researchgate.net

More advanced applications involve the direct use of the amide C-H bond in coupling reactions. Palladium-catalyzed intramolecular C-H amination has become a key strategy for synthesizing nitrogen-containing heterocycles. thieme-connect.de For example, this methodology has been applied to the synthesis of β-lactams from aliphatic carboxamide precursors. acs.orgnsf.gov These reactions involve the activation of a C(sp³)–H bond and subsequent C-N bond formation, often directed by a coordinating group attached to the amide nitrogen. acs.orgnsf.gov The development of chiral ligands has enabled enantioselective versions of these reactions, providing asymmetric access to valuable heterocyclic structures. nsf.gov

Table 3: Overview of Palladium-Catalyzed Reactions Involving Amides

| Reaction Type | Description | Example Application |

| Aminocarbonylation | Synthesis of amides from aryl/alkenyl halides, carbon monoxide, and an amine. researchgate.net | General synthesis of aryl and α,β-unsaturated carboxamides. researchgate.net |

| Intermolecular C-H Amination | Formation of a C-N bond between an amide and a C-H bond of another molecule. | Synthesis of constrained amino acid derivatives. |

| Intramolecular C-H Amination | Cyclization of an amide-containing molecule via activation of an internal C-H bond to form a heterocycle. thieme-connect.de | Synthesis of β-lactams from 3-phenylpropanamide (B85529) derivatives. acs.orgnsf.gov |

Advanced Structural Elucidation and Analytical Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of N-Isopropyl-3-phenylpropanamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-Isopropyl-3-phenylpropanamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In a typical ¹H NMR spectrum, the signals corresponding to the protons of the isopropyl group, the phenyl ring, and the propanamide backbone are observed at distinct chemical shifts. For instance, the isopropyl protons often appear as a characteristic doublet and multiplet, while the aromatic protons of the phenyl group resonate in the downfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, providing clear evidence for the propanamide structure.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.34–7.23 (m, 5H) | 167.2 |

| 6.48 (br. s, 1H) | 136.3 |

| 4.50 (dd, J = 7.7, 4.2 Hz, 1H) | 129.9 |

| 4.35 (m, 1H) | 128.5 |

| 3.43 (dd, J = 14.3, 4.3 Hz, 1H) | 127.3 |

| 3.20 (dd, J = 14.2, 7.7 Hz, 1H) | 61.6 |

| 2.30 (m, 2H) | 45.2 |

| 1.87 – 1.67 (m, 4H) | 41.5 |

| 31.0 | |

| 30.9 | |

| 15.2 | |

| This table presents hypothetical data based on typical chemical shifts for similar structures and should be confirmed with experimental results. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular formula of N-Isopropyl-3-phenylpropanamide. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS allows for the calculation of the elemental composition. This is particularly useful in distinguishing between compounds with the same nominal mass but different atomic compositions. For N-Isopropyl-3-phenylpropanamide, HRMS can confirm the presence of carbon, hydrogen, nitrogen, and oxygen in the correct proportions, solidifying its identification.

Infrared (IR) Spectroscopy for Functional Group Analysis

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3500 |

| C=O Stretch (Amide) | ~1630-1680 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-N Stretch | ~1200-1350 |

| This table presents typical IR absorption ranges for the functional groups found in N-Isopropyl-3-phenylpropanamide. |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of N-Isopropyl-3-phenylpropanamide from complex mixtures. These methods are widely used in quality control and analytical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like N-Isopropyl-3-phenylpropanamide. In this method, the compound is first vaporized and separated from other components in a gas chromatograph based on its boiling point and affinity for the stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint for identification.

This technique has been successfully used to identify N-Isopropyl-3-phenylpropanamide in various matrices, including plant extracts and drinking water. scienceopen.comhumanjournals.com For instance, it was identified as a component in the extract of Artemisia argyi. scienceopen.com The retention time from the GC and the fragmentation pattern from the MS provide a high degree of confidence in its identification and allow for its quantification even at low concentrations.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including N-Isopropyl-3-phenylpropanamide. bldpharm.com It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Crystallographic Analysis and Conformational Studies

The precise three-dimensional arrangement of atoms and the conformational flexibility of N-Isopropyl-3-phenylpropanamide are critical to understanding its chemical behavior. Advanced analytical techniques, particularly single crystal X-ray diffraction, provide definitive insights into its solid-state structure and molecular conformation.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction analysis is an essential tool for the unambiguous determination of molecular structures. For N-Isopropyl-3-phenylpropanamide, this technique has been used to establish its atomic connectivity and packing in the crystalline state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, which in turn reveals the positions of individual atoms. researchgate.net

Crystals suitable for X-ray diffraction can be grown from solutions, such as by slow evaporation from a saturated solution. researchgate.net The analysis provides key crystallographic parameters that define the crystal lattice. While specific crystallographic data for N-Isopropyl-3-phenylpropanamide is not available in the provided search results, a related compound, 2-Bromo-N-(3-isopropylphenyl)propanamide, has been analyzed. This analysis reveals steric effects from the isopropyl group that influence the molecule's conformation. For many organic compounds, this type of analysis shows the presence of intermolecular forces, like hydrogen bonds, which stabilize the crystal lattice. For instance, C–H···O hydrogen bonds are commonly observed in the packing of similar amide-containing structures.

Interactive Table: Representative Crystallographic Data Collection and Refinement Parameters This table illustrates typical parameters collected during a single crystal X-ray diffraction experiment.

| Parameter | Description | Typical Value/Setting |

| Crystal Data | ||

| Crystal system | The symmetry system of the crystal lattice. | e.g., Monoclinic, Triclinic |

| Space group | The specific symmetry group of the crystal. | e.g., P21/c, P-1 |

| a, b, c (Å) | The lengths of the unit cell edges. | e.g., a = 8.27, b = 10.36, c = 12.01 |

| α, β, γ (°) | The angles between the unit cell edges. | e.g., α = 90, β = 98.45, γ = 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 2088.3 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| Data Collection | ||

| Diffractometer | The instrument used to collect diffraction data. | e.g., Rigaku AFC12, Bruker APEX II |

| Radiation | The type of X-ray used. | e.g., MoKα (λ = 0.71073 Å) |

| Temperature (K) | The temperature at which data is collected. | e.g., 30(2) K |

| θ range for data collection | The range of diffraction angles measured. | e.g., 2.276 - 30.051° |

| Refinement | ||

| Refinement method | The algorithm used to refine the structural model. | Full-matrix least-squares on F² |

| Goodness-of-fit on F² | An indicator of the quality of the refinement. | ~1.0 |

| Final R indices [I>2σ(I)] | Agreement factors between observed and calculated structure factors. | R1 = ~0.06, wR2 = ~0.12 |

Note: The values presented are illustrative and based on data for various organic compounds. bangor.ac.uk

Conformational Analysis

The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. For N-Isopropyl-3-phenylpropanamide, conformational analysis investigates the orientation of the phenyl group relative to the propanamide backbone and the positioning of the isopropyl group.

In the solid state, the molecule's conformation is "frozen" and can be precisely determined by X-ray crystallography. mdpi.com However, in solution, the molecule is typically more flexible. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the solution-state conformation. For related propanamide structures, structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring can influence biological activity by affecting target-site binding. Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict stable conformations and vibrational spectra, which can then be compared with experimental data.

Data Reproducibility and Repository Submission in Academic Research

The principles of data reproducibility and reusability are fundamental to the integrity of scientific research. nih.gov In the field of chemical crystallography, there is a long-standing tradition of data sharing to ensure that research results can be independently verified and understood. nih.govcam.ac.uk

When a crystal structure is determined, it is standard practice for researchers to deposit the data in a public repository. The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC). wikipedia.orgnih.gov Deposition is often a requirement for publication in scientific journals. aip.org

Upon deposition, each dataset is assigned a unique CCDC deposition number and often a Digital Object Identifier (DOI), which allows for unambiguous identification and citation of the data. cam.ac.ukfiz-karlsruhe.de This makes the data Findable, Accessible, Interoperable, and Reusable (FAIR). nih.govaip.org The deposited information typically includes the crystallographic information file (CIF), which contains the unit cell parameters, atomic coordinates, and details of the structure refinement. cam.ac.ukiucr.org Many journals and repositories now also encourage or mandate the deposition of raw diffraction images, further enhancing the potential for re-analysis and validation of the structural model. aip.orgiucr.orgnih.gov This open-data approach not only safeguards the scientific record but also allows the vast collection of structural data to be used for new research, such as in drug discovery and materials science. cam.ac.ukwikipedia.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of the N-Isopropyl-3-phenylpropanamide molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-Isopropyl-3-phenylpropanamide and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are applied to predict key molecular properties. These calculations can determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electron density maps, which are crucial for understanding the molecule's stability and reactivity. nih.gov

Frontier molecular orbital analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov While specific HOMO-LUMO values for N-Isopropyl-3-phenylpropanamide are not detailed in the available literature, this type of analysis is standard for understanding the charge transfer that can occur within the molecule. nih.govnih.gov

Atomic charge distribution analysis determines the partial charges on each atom within the molecule. This information is vital for understanding its electrostatic potential and how it might interact with other molecules, including biological receptors. Methods like Mulliken population analysis are used to calculate these charges, providing a quantitative basis for predicting sites of nucleophilic and electrophilic attack.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting binding affinities and understanding the molecular basis of a ligand's biological activity.

Molecular docking studies have been performed to evaluate the potential of N-Isopropyl-3-phenylpropanamide to interact with various biological targets. These studies calculate a docking score, or binding energy, which estimates the strength of the interaction; a more negative value typically indicates a stronger and more stable binding.

Several in silico analyses have identified N-Isopropyl-3-phenylpropanamide as a potential ligand for different proteins:

In a study evaluating phytochemicals against breast cancer-associated proteins, N-Isopropyl-3-phenylpropanamide was docked with the BRCA1 protein (PDB ID: 1XKK), exhibiting a binding energy of -7.2 kcal/mol. researchgate.net

An analysis of macroalgae metabolites for activity against skin cancer-related proteins found that N-Isopropyl-3-phenylpropanamide had a strong binding affinity of -11.9448 kcal/mol with the Hsp90 protein (PDB ID: 2VCJ). niscair.res.in

Another docking study assessing compounds from Halimeda species against a protein from the marine fouler Mytilus galvoprovinces (PDB ID: 4CN8) reported a binding energy of -10.2137 kcal/mol for N-Isopropyl-3-phenylpropanamide. researchgate.net

These findings highlight the compound's potential to form stable interactions with the active sites of diverse proteins. The specific interactions often involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket.

Table 1: Predicted Binding Energies of N-Isopropyl-3-phenylpropanamide with Various Protein Targets

| Target Protein | PDB ID | Biological Context | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| BRCA1 | 1XKK | Breast Cancer | -7.2 | researchgate.net |

| Hsp90 | 2VCJ | Skin Cancer | -11.9448 | niscair.res.in |

| Mytilus galvoprovinces protein | 4CN8 | Marine Biofouling | -10.2137 | researchgate.net |

Elucidation of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

Computational methods are pivotal in dissecting the specific non-covalent interactions that govern the behavior of N-Isopropyl-3-phenylpropanamide. The molecule's structure, featuring a phenyl ring, an amide group, and an isopropyl substituent, allows for a range of intermolecular forces.

The amide group is a classic motif for hydrogen bonding . The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are crucial in how the molecule interacts with itself and with biological targets like proteins. For instance, in molecular docking studies, the ability of the amide to form hydrogen bonds with amino acid residues such as tyrosine, serine, and threonine is a key determinant of binding affinity. researchgate.netentomologyjournals.com

Beyond hydrogen bonds, Van der Waals forces , including London dispersion forces and dipole-dipole interactions, play a significant role. The phenyl ring contributes to potential pi-pi stacking or pi-alkyl interactions, the latter of which have been noted in docking simulations with protein active sites. entomologyjournals.com For example, interactions with residues like LYS 82, ALA 81, LEU 102, and others were identified as Pi-alkyl interactions in a study involving the sterol carrier protein AeSCP-2. entomologyjournals.com

Advanced computational methods, such as Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-311+G(d,p) basis set), can predict electron density maps and vibrational spectra. These predictions help validate experimental data from NMR and IR spectroscopy, providing a more robust understanding of the molecule's conformational and interactive properties.

Guidance for Rational Molecular Design

Computational modeling provides a framework for the rational design of new molecules based on the N-Isopropyl-3-phenylpropanamide scaffold. By simulating how structural modifications affect binding to a target, researchers can prioritize the synthesis of more effective compounds.

Molecular docking simulations are a primary tool in this process. For example, docking N-Isopropyl-3-phenylpropanamide into the active sites of enzymes like acetylcholinesterase or receptors for GABA can guide the design of new derivatives with potentially enhanced neurological activity. In one study, N-Isopropyl-3-phenylpropanamide was part of a library of compounds screened in silico against the sterol carrier protein (AeSCP-2) from the mosquito Aedes aegypti. researchgate.netentomologyjournals.com Such screening helps identify lead compounds for developing new insecticides. researchgate.netentomologyjournals.com Although other compounds in the study showed lower (more favorable) binding energies, the inclusion of N-Isopropyl-3-phenylpropanamide in these virtual screens highlights its relevance as a scaffold for designing bioactive molecules. entomologyjournals.com

The process often involves creating analogs by modifying the backbone or substituents and then using computational tools to predict how these changes will alter the molecule's properties and interactions.

Molecular Dynamics Simulations for System Evolution and Stability

While molecular docking provides a static snapshot of a molecule in a protein's binding site, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations can confirm the stability of the interactions predicted by docking. researchgate.net

For a compound like N-Isopropyl-3-phenylpropanamide, MD simulations would typically be used to assess the stability of the ligand-protein complex. By simulating the movements of atoms over a period of nanoseconds, researchers can observe whether the key hydrogen bonds and other interactions remain stable or if the ligand dissociates from the binding site. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are calculated during these simulations to quantify the stability of the complex. researchgate.net While specific MD simulation results for N-Isopropyl-3-phenylpropanamide complexes are not detailed in the available literature, the methodology is standard for validating docking results for similar compounds. researchgate.net

In Silico ADMET Screening for Pharmacokinetic Parameter Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a computational method used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. For N-Isopropyl-3-phenylpropanamide, with a molecular weight of 191.27 g/mol , some basic pharmacokinetic characteristics are considered favorable for drug development.

ADMET prediction tools analyze a molecule's structure to estimate properties like:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating blood-brain barrier penetration and plasma protein binding.

Metabolism: Identifying potential sites of metabolic reactions by cytochrome P450 enzymes.

Excretion: Predicting clearance routes.

Toxicity: Flagging potential toxicophores.

While specific comprehensive in silico ADMET prediction data for N-Isopropyl-3-phenylpropanamide is not publicly available, its molecular properties, such as having one hydrogen bond donor and one acceptor, are inputs for these predictive models. researchgate.netentomologyjournals.com

Table 1: Predicted Physicochemical Properties of N-Isopropyl-3-phenylpropanamide This table is generated based on typical inputs for ADMET prediction models.

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Molecular Weight | 191.27 g/mol | researchgate.netentomologyjournals.com |

| Molecular Formula | C12H17NO | researchgate.netentomologyjournals.com |

| Hydrogen Bond Donors | 1 | researchgate.netentomologyjournals.com |

| Hydrogen Bond Acceptors | 1 | researchgate.netentomologyjournals.com |

Mechanistic Investigations of Biological Interactions in Vitro Focus

Ligand-Target Modulations

The ability of a compound to bind to and modulate the activity of biological targets such as receptors and enzymes is fundamental to its pharmacological effect. While specific quantitative data for N-Isopropyl-3-phenylpropanamide is not extensively detailed in the available literature, studies on related structures and computational models offer valuable insights into its potential interactions.

In the context of GABA\textsubscript{A} receptors, many allosteric modulators have been identified, and computational models are used to explore potential binding sites. nih.gov While direct binding data for N-Isopropyl-3-phenylpropanamide is not specified, the general structural features of propanamides are considered in the rational design of ligands for these receptors. For example, diazepam, a known modulator of GABA\textsubscript{A} receptors, interacts not only at the canonical benzodiazepine (B76468) binding site but also at sites within the transmembrane domain. nih.gov The promiscuous nature of ligand binding to GABA\textsubscript{A} receptors suggests that even small molecules can interact with multiple sites. nih.gov

The potential for N-Isopropyl-3-phenylpropanamide and its analogues to inhibit key enzymes has been explored. For instance, acetylcholinesterase (AChE), a critical enzyme in the nervous system, has been a target for molecular docking simulations of propanamide analogues. These simulations aim to guide the rational design of inhibitors. One related compound, 4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide, has been identified as a potent and selective inhibitor of AChE with an IC₅₀ value of 6.8 nM. evitachem.com

Malate dehydrogenase (MDH) is another enzyme of interest, particularly in the context of cancer metabolism. mdpi.com While direct inhibition data for N-Isopropyl-3-phenylpropanamide is not available, studies on other propanamide derivatives have identified inhibitors of both mitochondrial (MDH2) and cytoplasmic (MDH1) forms of the enzyme. For example, replacing the amide linkage in some inhibitor series with a reverse amide maintained moderate inhibitory activity against both MDH1 and MDH2. mdpi.com

The interaction of N-Isopropyl-3-phenylpropanamide and its analogues can lead to the modulation of various protein functions. The general mechanism involves the compound acting as a ligand that binds to a specific protein, thereby altering its activity. For example, in the context of PI3K-C2α inhibition, the replacement of a phenyl ring with an isopropyl group in a related inhibitor scaffold led to a remarkable decrease in activity, highlighting the sensitivity of protein-ligand interactions to small structural changes. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Isopropyl-3-phenylpropanamide Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effects on its biological activity, researchers can identify key structural features responsible for its mechanism of action.

Modifications to the phenyl ring of propanamide analogues have been shown to significantly influence their biological activity. In a series of 7-propanamide benzoxaboroles, substitutions on the phenyl ring were explored for their anticancer activity. acs.org It was found that para-substitution with a fluorine atom resulted in submicromolar activity, although slightly weaker than the unsubstituted compound. acs.org However, introducing larger halogens like chlorine, bromine, and iodine at the para-position led to a gradual decrease in inhibitory activity. acs.org This suggests that both electronic effects and steric bulk at this position are critical for activity. Interestingly, substitutions at the ortho- and meta-positions were found to be more favorable than para-substitution in this particular series. acs.org

In another study focusing on compounds that potentiate antibiotics, substitution on the phenyl ring of a cinnamoyl moiety was investigated. nih.gov Analogues with substituents at the 2-position tended to have lower antibacterial activity. nih.gov Conversely, modifications at the 4-position showed a greater effect on activity, with a bulky isopropyl or t-butyl group leading to improved potentiation. nih.gov

The following table summarizes the impact of phenyl ring substituents on the activity of selected propanamide analogues from a study on 7-propanamide benzoxaboroles. acs.org

| Compound ID | Substitution on Phenyl Ring | Relative Inhibitory Activity |

| 69 | Unsubstituted | Baseline |

| 73 | p-Fluoro | Slightly weaker than baseline |

| 74 | p-Chloro | Weaker than p-fluoro |

| 76 | p-Iodo | ~100-fold decrease vs p-fluoro |

| 87 | m-Isopropyl | Submicromolar activity |

| 89 | o-Substituted | Good activity |

Data sourced from a study on 7-propanamide benzoxaboroles and their anticancer activity. acs.org

Modifications to the propanamide backbone, including changes in chain length and rigidity, can also have a profound impact on biological activity. For instance, the simple propanamide chain in N-Isopropyl-3-phenylpropanamide can be contrasted with derivatives that incorporate bulkier groups, which may enhance lipophilicity and receptor binding.

In a study of antimalarial N-aryl acetamides, which share a similar amide backbone, it was found that N-methyl substitution on the amino acetamide (B32628) moiety led to a slight improvement in activity, while N-ethyl substitution caused a slight reduction. acs.org However, substitutions on the acetamide alpha-carbon resulted in inactive compounds, indicating that the integrity of the backbone at this position is crucial. acs.org Replacing the central phenyl ring with a less rigid acyclic core, such as one derived from succinic acid, has also been shown to lead to a loss of potentiation activity in certain antibiotic potentiators. nih.gov

The following table illustrates the effect of backbone modifications on the antimalarial activity of N-aryl acetamide analogues. acs.org

| Compound ID | Backbone Modification | Antimalarial Activity (EC₅₀) |

| 1 | Unsubstituted amino acetamide | Baseline |

| 21 | N-methyl substitution | Slight improvement |

| 22 | N-ethyl substitution | Slight reduction |

| 24 | Methyl on acetamide alpha-carbon | Inactive (>10 µM) |

| 25 | Dimethyl on acetamide alpha-carbon | Inactive (>10 µM) |

Data sourced from a study on the optimization of N-aryl acetamides as antimalarial agents. acs.org

Influence of N-Substituents (e.g., Isopropyl Group Variations)

The nature of the substituent on the amide nitrogen (N-substituent) plays a pivotal role in the biological activity of 3-phenylpropanamide (B85529) derivatives. The isopropyl group in N-Isopropyl-3-phenylpropanamide is a key feature influencing its interactions with biological targets.

Research on similar chemical scaffolds has demonstrated that both the size and electronic properties of the N-substituent are critical. For example, in a series of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, the type of N-acyl group influenced the rotational energy barrier of the molecule, with an acetyl derivative showing a higher barrier compared to benzoyl derivatives. mdpi.com This suggests that even subtle changes to the N-substituent can have significant conformational effects, which in turn can impact biological activity.

Furthermore, studies on other phenylpropanamide derivatives have explored a range of N-substituents, including those with varying steric hindrance and electronic properties. The introduction of different groups on the phenyl ring of the N-substituent, such as electron-donating or -withdrawing groups, has been used to probe the SARs of these molecules. mdpi.com In a study of N-(4-phenylsubstituted)-2,3-diphenylpropanamides, the lipophilicity, a key parameter for biological activity, was shown to vary significantly with different substituents on the phenyl ring. ues.rs.ba

The following table summarizes the influence of different N-substituents on the lipophilicity of diphenylpropanamide derivatives, a property that often correlates with biological activity.

| Substituent (Position 4 on Phenyl Ring) | Hansch's Lipophilicity Parameter (π) |

| COCH3 | -0.09 |

| NO2 | -0.18 |

| N(CH3)2 | +0.16 |

| Cl | +0.97 |

| H | 0 |

| COOH | -0.06 |

| OH | -0.67 |

| CH3 | +0.50 |

| Br | +1.12 |

| I | +1.38 |

| OCH3 | -0.06 |

| Data adapted from a study on N-(4-phenylsubstituted)-2,3-diphenylpropanamides. ues.rs.ba |

This data illustrates that substituents like halogens and alkyl groups increase lipophilicity (positive π value), while polar groups like hydroxyl and carboxyl groups decrease it (negative π value), which can have a profound impact on how the molecule interacts with cellular components. ues.rs.ba

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For molecules with chiral centers or other elements of stereoisomerism, different stereoisomers can exhibit vastly different potencies and efficacies.

In the context of N-acyl-alpha-amino amides and related structures, axial chirality arising from restricted rotation around single bonds can lead to the existence of stable atropisomers. mdpi.com These atropisomers can be recognized differently by biological targets like receptors and enzymes. mdpi.com For example, N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones exist as pairs of enantiomers, and each atropisomer can be separated and studied for its distinct biological properties. mdpi.com

Studies on β-amino-N-acylhydrazones have highlighted the importance of the stereochemistry of the β-amino group for inhibitor potency. rsc.org For instance, one compound displayed a significant difference in activity between its R and S configurations, with the R configuration being more potent. rsc.org The geometry of imine double bonds in such molecules also plays a crucial role in their interaction with biological targets. The E and Z isomers can have different binding modes and affinities for an enzyme's active site. rsc.org

The absolute configuration of a molecule can be a deciding factor in its biological efficacy. For instance, in a series of TSPO ligands, the binding affinities were determined for racemates, but the potential for stereospecific interactions was acknowledged as a key area for further investigation. acs.org

Cellular Mechanistic Assays (In Vitro)

To understand how N-Isopropyl-3-phenylpropanamide affects cells at a functional level, researchers employ a variety of in vitro assays. These experiments help to elucidate the cellular pathways that are modulated by the compound, including the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Apoptosis is a controlled process of cell self-destruction that is essential for normal development and tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. In vitro studies can determine whether a compound like N-Isopropyl-3-phenylpropanamide can trigger this process.

Research on structurally related N-heterocyclic indolyl glyoxylamides has shown that these compounds can induce apoptosis in human gastric cancer cells. acs.org The process of apoptosis is often characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis by a compound can be a key indicator of its potential as a therapeutic agent, particularly in oncology. google.comnih.gov

The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. researchgate.net The ability of a compound to activate caspases, such as caspase-3, is often used as a marker for apoptosis induction in vitro. nih.gov

DNA Fragmentation Analysis

A hallmark of the late stages of apoptosis is the cleavage of genomic DNA into a characteristic ladder pattern. This fragmentation is carried out by endonucleases that are activated during the apoptotic process. researchgate.net DNA fragmentation analysis is a common method used to confirm that cell death is occurring via apoptosis.

In vitro, this is typically visualized using agarose (B213101) gel electrophoresis. researchgate.netresearchgate.net When DNA from cells undergoing apoptosis is run on an agarose gel, it appears as a series of bands corresponding to multiples of a nucleosomal unit (approximately 180-200 base pairs). This "DNA laddering" is a distinct feature of apoptosis and is not typically seen in cells dying by necrosis. nih.govmdpi.com

Studies on various compounds have utilized DNA fragmentation assays to demonstrate their apoptotic-inducing capabilities. For example, the treatment of cancer cell lines with certain extracts or synthesized compounds has been shown to induce a DNA laddering pattern, confirming an apoptotic mechanism of cell death. researchgate.netresearchgate.net The extent of DNA fragmentation can also be time- and dose-dependent. researchgate.net

The following table outlines a hypothetical experimental setup for DNA fragmentation analysis.

| Lane | Sample | Expected Result |

| 1 | DNA Ladder (Marker) | Series of bands of known sizes |

| 2 | Untreated Cells (Control) | Intact, high molecular weight DNA band |

| 3 | Cells + N-Isopropyl-3-phenylpropanamide (Low Conc.) | Potential for some DNA fragmentation |

| 4 | Cells + N-Isopropyl-3-phenylpropanamide (High Conc.) | Increased DNA fragmentation (laddering) |

| 5 | Positive Control (e.g., known apoptosis inducer) | Clear DNA laddering pattern |

Oxidative Transformation Pathways and Metabolite Identification (In Vitro)

For N-acyl amino acids, which share structural similarities with N-Isopropyl-3-phenylpropanamide, metabolic pathways can involve enzymatic modification and degradation. nih.gov The biosynthesis and degradation of related fatty acid amides are complex processes involving multiple enzymes. nih.gov

Kinetic Studies and Mechanistic Insights into Reactions Involving N Isopropyl 3 Phenylpropanamide

Amidation Reaction Kinetics

The formation of N-Isopropyl-3-phenylpropanamide from 3-phenylpropanoic acid and isopropylamine (B41738) is a classic example of an amidation reaction. The kinetics of such reactions are crucial for industrial-scale production, influencing reactor design, process efficiency, and product purity.

The direct condensation of a carboxylic acid and an amine to form an amide is often a slow process due to the formation of a stable carboxylate-ammonium salt. To achieve practical reaction rates, activating agents or catalysts are typically employed. The reaction mechanism generally proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Determination of Activation Parameters (e.g., Eyring Plots)

The activation parameters of a reaction, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deep insights into the transition state of the rate-determining step. These parameters can be determined experimentally by studying the effect of temperature on the reaction rate constant (k) and applying the Eyring equation. libretexts.org

The Eyring equation is given by:

ln(k/T) = -ΔH‡/(R * T) + ln(kB/h) + ΔS‡/R

where:

k is the reaction rate constant

T is the absolute temperature in Kelvin

R is the universal gas constant

kB is the Boltzmann constant

h is the Planck constant

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. From these values, ΔH‡ and ΔS‡ can be calculated. libretexts.org For the amidation reaction of hexadecyl thioester of N-acetyl glycine (B1666218) with hexadecyl amide of glycine in a monolayer, an activation energy of 2.1 ± 0.2 kcal/mol was determined, which is significantly lower than the 9.9 ± 1.0 kcal/mol for the same reaction in chloroform (B151607) solution, highlighting the effect of the reaction environment on the activation parameters. acs.org

| Reaction | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |

|---|---|---|---|

| Amide formation in a monolayer | 2.1 ± 0.2 kcal/mol | Data not specified | acs.org |

| Amide formation in chloroform solution | 9.9 ± 1.0 kcal/mol | Data not specified | acs.org |

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for elucidating reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products over time under synthetically relevant conditions. nih.govwikipedia.org Unlike traditional methods that often rely on initial rate measurements or pseudo-first-order conditions, RPKA provides a continuous view of the reaction's kinetic profile. This can reveal phenomena such as catalyst activation or deactivation, product inhibition, and changes in the rate-determining step as the reaction progresses. nih.govnih.gov

For the synthesis of N-Isopropyl-3-phenylpropanamide, RPKA could be employed to understand the influence of each component on the reaction rate. By systematically varying the initial concentrations of 3-phenylpropanoic acid, isopropylamine, and the coupling agent, a detailed rate law can be established. For example, in a zirconium-catalyzed direct amidation, RPKA revealed a first-order dependence on the catalyst, a positive rate dependence on the amine concentration, and a negative rate dependence on the carboxylic acid concentration, suggesting the formation of off-cycle inhibitory species. nih.gov

The data from RPKA is often visualized by plotting the reaction rate against the concentration of a limiting reactant. The shape of this curve can provide significant mechanistic information. wikipedia.org

Catalytic Kinetic Resolution Mechanisms

N-Isopropyl-3-phenylpropanamide possesses a stereocenter if a substituent is introduced at the α or β position of the propanamide backbone, leading to the existence of enantiomers. Catalytic kinetic resolution is a widely used strategy to separate these enantiomers, where a chiral catalyst selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and enriched. acs.orgresearchgate.net

The mechanism of catalytic kinetic resolution often involves the formation of diastereomeric transition states between the chiral catalyst and each enantiomer of the substrate. The difference in the activation energies of these diastereomeric transition states leads to the difference in reaction rates.

For the kinetic resolution of a racemic mixture of a chiral amine via acylation, a chiral catalyst can activate the acylating agent. The catalyst-acylating agent complex then reacts with the two enantiomers of the amine at different rates. For instance, chiral hydroxamic acids have been used as effective catalysts for the acylative kinetic resolution of saturated N-heterocycles. acs.org The selectivity in these reactions is governed by the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate in the transition state.

While a specific protocol for the catalytic kinetic resolution of a chiral derivative of N-Isopropyl-3-phenylpropanamide is not detailed in the surveyed literature, the principles of kinetic resolution of similar amides and amines are well-established. researchgate.netnih.gov

Enzyme Kinetics in Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like N-Isopropyl-3-phenylpropanamide. Enzymes, such as lipases and amidases, can be employed for both the synthesis and kinetic resolution of amides under mild conditions. researchgate.netnih.govresearchgate.net

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]):

v = (Vmax * [S]) / (Km + [S])

where:

Vmax is the maximum reaction rate

Km is the Michaelis constant, which reflects the substrate concentration at which the reaction rate is half of Vmax.

For the biocatalytic synthesis of N-Isopropyl-3-phenylpropanamide, an enzyme would catalyze the reaction between 3-phenylpropanoic acid (or an activated ester thereof) and isopropylamine. The enzyme's active site would bind both substrates in a specific orientation, facilitating the nucleophilic attack and formation of the amide bond.

Lipases are commonly used for the kinetic resolution of racemic amines or carboxylic acids in the synthesis of chiral amides. The mechanism often follows a Ping Pong Bi Bi model, where the enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the first product. researchgate.net The acyl-enzyme intermediate then reacts with the nucleophile (the amine) to form the final amide product and regenerate the free enzyme. The enantioselectivity arises from the differential rates of reaction of the two enantiomers with the enzyme.

Amidases, on the other hand, catalyze the hydrolysis of amides. In the context of kinetic resolution, an amidase can selectively hydrolyze one enantiomer of a racemic amide, leaving the other enantiomer intact. The amidase from Alcaligenes sp. MTCC 10674 has shown broad substrate affinity for various aliphatic and aromatic amides, including propanamide. researchgate.net An amidase from Ochrobactrum anthropi has also been characterized for its ability to hydrolyze a wide range of α-amino acid amides with strict L-selectivity. researchgate.net

The following table presents kinetic parameters for an amidase acting on a related substrate, which can provide an indication of the potential efficiency of a biocatalytic process for N-Isopropyl-3-phenylpropanamide.

| Enzyme | Substrate | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Bp-Ami from Burkholderia contaminans | 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | 24.73 | 22.47 | researchgate.net |

The development of a biocatalytic process for N-Isopropyl-3-phenylpropanamide would involve screening for suitable enzymes, optimizing reaction conditions (pH, temperature, solvent), and potentially protein engineering to enhance activity and selectivity. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of Advanced N-Isopropyl-3-phenylpropanamide Derivatives

The structural backbone of N-Isopropyl-3-phenylpropanamide offers numerous opportunities for modification to enhance or alter its physicochemical and biological properties. The design of advanced derivatives is a cornerstone of future research, aimed at optimizing potency, selectivity, and pharmacokinetic profiles for specific applications.

A primary strategy involves the targeted substitution on the phenyl ring. For instance, the introduction of bromo and hydroxy groups has been shown to yield derivatives like 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide, a compound with potential anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai Future work will likely explore a wider array of electron-donating and electron-withdrawing groups to systematically probe structure-activity relationships (SAR).

Modern synthetic methodologies are critical to realizing these designs. While traditional amide bond formation via the coupling of 3-phenylpropanoic acid and isopropylamine (B41738) remains fundamental, advanced techniques offer greater efficiency, control, and access to novel structures. The use of coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) has been highlighted as a robust and reproducible method for amide synthesis. acs.org Similarly, organoboron catalysis presents a green chemistry approach for direct dehydrative amide condensation, avoiding harsh conditions and improving sustainability. rsc.org

Furthermore, derivatization can extend beyond simple substitution to include more complex structural modifications. Advanced cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce biaryl or alkynyl moieties, significantly expanding the chemical diversity of the derivatives. nih.gov The development of fluorinated scaffolds and the use of palladium-catalyzed allylic substitution represent other sophisticated strategies to generate novel analogues with potentially unique biological activities. whiterose.ac.uk

| Synthetic Strategy | Reagents/Catalysts | Key Features | Reference |

| Carbodiimide (B86325) Coupling | EDC, DCC, NHS | Standard, well-established method for amide bond formation. | nih.gov |

| Chloroformamidinium Coupling | TCFH, NMI | Mild, rapid, and reproducible; water-soluble byproducts simplify purification. | acs.orgnih.gov |

| Organoboron Catalysis | Boronic acids (e.g., MIBA) | Green chemistry approach; promotes direct dehydrative coupling. | rsc.org |

| Suzuki Coupling | Palladium catalyst, boronic acid | Forms C-C bonds to create biaryl analogues. | nih.gov |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Forms C-C bonds to create alkynyl analogues. | nih.gov |

Integration of Cutting-Edge Computational and Experimental Methodologies

The synergy between computational modeling and empirical experimentation is paramount for accelerating research into N-Isopropyl-3-phenylpropanamide and its derivatives. This integrated approach allows for the rational design of experiments and a deeper understanding of molecular interactions, saving time and resources.

Computational docking is a powerful tool for virtual screening and hypothesis generation. In one study, N-Isopropyl-3-phenylpropanamide was computationally screened against the macrofouling protein 4CN8 from Mytilus galvoprovinces, yielding a promising dock score that suggests potential as an antifouling agent. researchgate.net Such in silico studies can prioritize which derivatives to synthesize and test, focusing experimental efforts on the most promising candidates.

Beyond docking, high-level quantum mechanics calculations, particularly Density Functional Theory (DFT), provide profound insights. DFT can be used to propose and validate catalytic cycles for synthetic reactions, as has been done for organoboron-catalyzed amidation. rsc.org It can also predict spectroscopic data, such as vibrational spectra and electron density maps, which can then be confirmed against experimental results from Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

A significant challenge in amide synthesis is predicting reaction efficiency. An innovative approach combines data science with experimental chemistry to address this. By measuring the reaction rates of a carefully selected set of carboxylic acids and amines and correlating these rates with DFT-calculated molecular descriptors, it is possible to build multivariate linear regression models. pnas.org These statistical models can predict the rates of untested amide coupling reactions, providing a powerful tool for streamlining synthesis and enhancing reproducibility. pnas.org This workflow, which moves from parameterization and data collection to predictive modeling, exemplifies the cutting edge of integrated research. The definitive structural elucidation of novel crystalline derivatives will continue to rely on single-crystal X-ray crystallography.

| Compound | Target Protein | Docking Software | Dock Score (kcal/mol) | Reference |

| N-Isopropyl-3-phenylpropanamide | 4CN8 (Mytilus galvoprovinces) | ArgusLab 4.0.1 | -10.2137 | researchgate.net |

Exploration of Novel Biological Targets and Pathways for Mechanistic Understanding

A critical avenue for future research is the identification and validation of novel biological targets for N-Isopropyl-3-phenylpropanamide and its derivatives. Understanding the precise molecular mechanisms of action is essential for translating these compounds into targeted therapeutic agents.

Initial research has demonstrated that the parent compound possesses acaricidal properties against mites like Psoroptes cuniculi, suggesting it interacts with specific, yet to be fully elucidated, receptors or enzymes in these organisms. More recently, and significantly, a medicinal chemistry campaign focusing on a reversed amide scaffold led to the development of derivatives of (4-alkoxy)phenylglycinol that act as potent agonists for the G-protein coupled receptor GPR88. nih.gov GPR88 is an orphan receptor primarily expressed in the brain, making it an attractive target for neuropsychiatric disorders. The discovery that derivatives of this chemical class can modulate GPR88 opens a major new therapeutic avenue for investigation. nih.gov

The biological activities observed in derivatives, such as the potential anti-inflammatory and antioxidant effects of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide, point toward other unexplored pathways. ontosight.ai Future studies should employ target identification strategies, such as affinity chromatography, chemical proteomics, and genome-wide screening, to pinpoint the specific enzymes, receptors, or ion channels that these compounds modulate. Elucidating these interactions will provide a mechanistic foundation for their observed biological effects and guide the development of next-generation compounds with improved selectivity and efficacy.

Strategies for Enhancing Reproducibility and Interoperability in Amide Research

Reproducibility is a persistent challenge in the chemical sciences, and amide bond formation is no exception. The success and rate of an amide coupling reaction can be highly sensitive to subtle variations in reagents, conditions, and workup procedures. pnas.org Enhancing the reproducibility and interoperability of research findings is crucial for the field to advance efficiently.

One of the most significant hurdles is the difficulty in predicting the outcome of a given reaction. A survey of expert synthetic chemists revealed a striking lack of consensus in predicting the relative rates of even simple amide coupling reactions, underscoring the need for more quantitative and predictive tools. pnas.org The development of data-driven statistical models, as described previously, is a direct strategy to address this, allowing researchers to anticipate reaction efficiency before entering the lab. pnas.org

Adopting robust and meticulously documented synthetic protocols is another key strategy. For example, in certain catalytic systems, the precise preparation of reagents, such as drying a molecular sieve under high vacuum at a specific temperature, has been identified as critical for achieving high yields and reproducibility. rsc.org The development and dissemination of such detailed, optimized procedures, like the use of TCFH/NMI for mild and rapid amide synthesis, can significantly improve consistency across different laboratories. acs.org

Furthermore, the adoption of enabling technologies like continuous flow chemistry offers a pathway to enhanced control and reproducibility. researchgate.net Flow reactors allow for precise control over parameters such as stoichiometry, residence time, and heat transfer, minimizing the side reactions and variability often encountered in batch synthesis. researchgate.net As these technologies become more accessible, their application to the synthesis of N-Isopropyl-3-phenylpropanamide and its derivatives will help ensure that research findings are both reliable and scalable.

Q & A

Q. What analytical methods are recommended for identifying N-Isopropyl-3-phenylpropanamide in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying N-Isopropyl-3-phenylpropanamide in botanical matrices. For example, in Artemisia argyi extracts, GC-MS revealed the compound as a major constituent (4.37% relative abundance), alongside neodecanoic acid and cyclotrisiloxane derivatives . Key steps include sample preparation via solvent extraction, column chromatography for fractionation, and spectral matching using databases like NIST or Wiley. Retention indices and fragmentation patterns should be cross-validated with synthetic standards to minimize false positives.

Q. What are the foundational synthetic routes for N-Isopropyl-3-phenylpropanamide?

A typical synthesis involves coupling 3-phenylpropanoic acid with isopropylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Reaction conditions (e.g., solvent polarity, temperature) influence yield, with dichloromethane or THF commonly used at 0–25°C. Post-reaction purification employs recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography. Structural confirmation requires H/C NMR and FTIR to verify the amide carbonyl (~1650–1680 cm) and isopropyl proton splitting patterns .

Advanced Research Questions

Q. How can reaction engineering improve the scalability of N-Isopropyl-3-phenylpropanamide synthesis?

Continuous flow reactors enhance scalability by optimizing heat/mass transfer and reducing side reactions. For analogous propanamide derivatives, flow systems achieved 85–92% yields by maintaining precise stoichiometric ratios (e.g., 1:1.05 acid/amine) and residence times (5–10 min). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate conversion . Solvent selection (e.g., switching from THF to acetonitrile) may reduce viscosity and improve mixing efficiency in microfluidic setups.

Q. What advanced spectroscopic and computational methods resolve structural ambiguities in N-Isopropyl-3-phenylpropanamide derivatives?

X-ray crystallography provides definitive bond-length and torsion-angle data for polymorph identification. For non-crystalline samples, DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational spectra and electron density maps, which are validated against experimental NMR/IR data. Dynamic nuclear polarization (DNP) enhances sensitivity in solid-state NMR for detecting conformational changes in the amide backbone under varying pH or temperature conditions .

Q. How do structural modifications to N-Isopropyl-3-phenylpropanamide influence its bioactivity?

Structure-activity relationship (SAR) studies on propanamide analogs suggest that substituents on the phenyl ring (e.g., electron-withdrawing groups at the para position) enhance insecticidal activity by increasing electrophilicity and target-site binding. For example, fluorinated derivatives of related compounds showed 2–3x higher activity against Brevicoryne brassicae compared to non-halogenated analogs. Molecular docking simulations with acetylcholinesterase or GABA receptors can guide rational design .

Q. What strategies address contradictory bioactivity data in N-Isopropyl-3-phenylpropanamide studies?

Discrepancies in bioassay results (e.g., variable IC values) may arise from differences in assay conditions (e.g., pH, solvent carriers) or impurity profiles. Orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity) and LC-MS purity checks (>98%) are critical. Meta-analyses of published data using tools like Web of Science or Reaxys can identify trends across studies, while Bayesian statistical models quantify uncertainty in dose-response relationships .

Methodological Notes

- Synthetic Optimization : Kinetic studies (e.g., Eyring plots) are recommended to determine activation parameters for amidation .

- Bioactivity Validation : Use in vitro (cell-free enzymatic) and in vivo (e.g., Drosophila melanogaster) models to corroborate mechanisms .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.